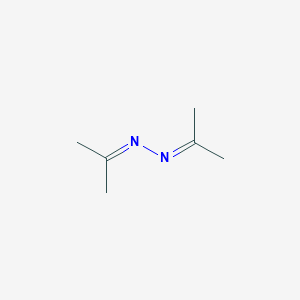

Acetone azine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Applications

Azines have been used in various chemical applications. They are often used as precursors in generating heterocycles in organic synthesis . The synthesis of azines typically involves the condensation of hydrazine with ketones and aldehydes .

Physical Applications

Azines have been studied for their properties in nonlinear optics . This involves investigating the presence or absence of conjugation in azines with the help of computational studies and crystal structure analysis .

Materials Chemistry

Azines have been used in the field of materials chemistry in developing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), energetic materials, and chemosensors .

Alicyclic Chemistry

In alicyclic chemistry, azines are compounds resulting from the reaction of two molecules of identical carbonyl compounds (symmetrical azines) or, more commonly, from the reaction of two different carbonyl compounds (unsymmetrical azines) with hydrazine .

Acetone azine is the simplest ketazine, characterized by the formula . It is formed through the condensation of acetone and hydrazine, making it a significant intermediate in hydrazine production. Acetone azine plays a crucial role in various chemical processes, particularly in the synthesis of hydrazine and its derivatives, as well as in analytical chemistry for detecting trace levels of hydrazine in environmental samples .

- Hydrolysis: Acetone azine can be hydrolyzed to yield hydrazine and regenerate acetone. The reaction proceeds as follows:This reaction underscores its utility in hydrazine production .

- Formation of Acetone Hydrazone: Acetone azine can react with hydrazine to form acetone hydrazone, which is another important compound in organic synthesis .

- Reactions with Azides: Acetone azine has been shown to react with p-toluenesulfonyl azide, producing various derivatives that can be useful in synthetic applications .

Acetone azine can be synthesized through several methods:

- Condensation with Hydrazine: The most common method involves the reaction of acetone with hydrazine:

- Peroxide Process: Another method involves using ammonia and hydrogen peroxide alongside acetone. This process produces acetone imine as an intermediate, which is subsequently oxidized to form acetone azine .

- Gas Chromatography Derivatization: Acetone is also used to derivatize hydrazine for analysis by gas chromatography, allowing for the detection of trace levels of hydrazine in various samples .

Acetone azine serves multiple applications:

- Intermediate in Hydrazine Production: It is a key intermediate in the industrial synthesis of hydrazine hydrate via the peroxide process, which is crucial for producing fertilizers and other chemicals .

- Analytical Chemistry: Acetone azine is utilized for the derivatization of hydrazines in analytical methods to detect trace amounts in environmental samples such as drinking water .

- Precursor for Other Compounds: It acts as a precursor for various organic compounds, including diazo compounds and other hydrazones used in pharmaceuticals and agrochemicals .

Research indicates that acetone azine interacts with various reagents to form new compounds. For instance, its reaction with p-toluenesulfonyl azide has been studied to understand the formation of sulfonamide derivatives . Additionally, its hydrolysis reaction demonstrates its ability to regenerate acetone while producing hydrazine, highlighting its role as a versatile reagent in organic synthesis.

Acetone azine belongs to a broader class of compounds known as azines. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Acetaldehyde Azine | Aldazine | Derived from aldehydes; typically forms faster than ketazines. |

| Benzaldehyde Azine | Aldazine | Used as a precursor for various aromatic compounds; exhibits different reactivity compared to ketazines. |

| Cyclohexanone Azine | Ketazine | Similar structure but derived from cyclohexanone; shows different physical properties. |

| Acetophenone Azine | Ketazine | Derived from aromatic ketones; exhibits unique reactivity due to aromatic stabilization. |

Uniqueness of Acetone Azine

Acetone azine's uniqueness lies primarily in its simplicity as the smallest ketazine and its critical role as an intermediate in hydrazine production processes. Its ability to undergo hydrolysis readily distinguishes it from other azines that may not exhibit such reactivity under similar conditions. Furthermore, its application in analytical chemistry for detecting trace levels of hydrazines adds to its significance within this compound class .

Peroxide-Mediated Synthesis with Ammonia and Hydrogen Peroxide

Peroxide-mediated routes offer a scalable pathway for acetone azine production. In one approach, aqueous ammonia reacts with hydrogen peroxide (H₂O₂) in the presence of acetonitrile as an oxygen transfer agent, yielding acetone hydrazone as an intermediate. Subsequent condensation with acetone under demineralized water-alcohol solvent systems achieves azine formation with ~70% yield based on H₂O₂ consumption. Key factors influencing efficiency include:

- H₂O₂-to-Ammonia Ratio: Stoichiometric excess of H₂O₂ (1:2 molar ratio) drives complete oxidation of acetone imine to 3,3-dimethyloxaziridine, a precursor to hydrazone.

- Stabilizers: Disodium EDTA mitigates H₂O₂ decomposition, enhancing reaction consistency.

- Temperature Control: Maintaining 40–60°C prevents exothermic runaway during oxaziridine formation.

This method’s industrial viability is underscored by its compatibility with continuous processing, though residual acetonitrile necessitates post-synthesis purification.

Condensation Reactions of Acetone with Hydrazine Derivatives

The classic condensation of acetone (2 equivalents) and hydrazine (1 equivalent) remains a cornerstone for laboratory-scale synthesis:

$$ 2\,(\text{CH}3)2\text{CO} + \text{N}2\text{H}4 \rightarrow [(\text{CH}3)2\text{C=N}]2 + 2\,\text{H}2\text{O} $$

Optimized conditions include:

- Acid Catalysis: HCl or H₂SO₄ (0.5–1.0 mol%) accelerates imine formation, achieving >90% conversion at room temperature.

- Solvent-Free Systems: Neat reactions reduce side products like hydrazones, though prolonged reaction times (12–16 hrs) are required.

- Industrial Scale-Up: Continuous distillation of the acetone azine-water azeotrope (1:6 ratio) ensures high purity (>98%).

Table 1: Comparative Analysis of Acetone Azine Synthesis Methods

Role of Solvent Systems in Yield Optimization

Solvent polarity and proticity critically influence azine formation:

- Water-Alcohol Mixtures: Ethanol-water (1:1 v/v) enhances hydrazone intermediate solubility, reducing hydrolysis side reactions.

- Aprotic Media: Toluene with molecular sieves (3Å) absorbs generated H₂O, shifting equilibrium toward azine formation in catalytic dehydrogenation.

- N-Methylpyrrolidone (NMP): Facilitates derivatization of hydrazine contaminants in APIs but is less effective for bulk synthesis due to high boiling points.

Notably, γ-alumina as a co-solvent in Ru-catalyzed reactions improves azine yields by 20% compared to Na₂SO₄, attributed to its mesoporous structure stabilizing reactive intermediates.

Catalytic Approaches for Stereoselective Azine Formation

Recent advances in transition metal catalysis enable stereocontrol and atom-efficient synthesis:

- Ruthenium Pincer Complexes: The Ru-PNP catalyst (0.5 mol%) dehydrogenates alcohols (e.g., 4-methoxybenzyl alcohol) in tandem with hydrazine, forming symmetrical azines at 110°C with 85% yield. Mechanistic studies reveal a dearomatized Ru intermediate stabilized by hydrogen bonding to molecular sieves.

- Stereoselective Azines: While indenone azines exhibit Z,Z or E,E configurations via intramolecular H-bonding, analogous strategies for acetone azine remain underexplored. Computational models suggest that chiral Lewis acids (e.g., BINOL-phosphates) could enforce planar chirality in azine frameworks.

Ketazine Process for Hydrazine Hydrate Synthesis

Acetone azine serves as a critical intermediate in the industrial production of hydrazine hydrate through the ketazine process, which represents one of the most economically viable and environmentally sustainable methods for hydrazine synthesis [2] [5] [9]. The ketazine process is fundamentally based on the principle that acetone azine can be readily hydrolyzed to regenerate hydrazine while simultaneously recovering the original ketone for recycling [5] [9].

The industrial ketazine process begins with the formation of acetone azine through the peroxide process, where hydrogen peroxide is utilized as an oxidizing agent in combination with acetone and ammonia [9] [11]. The reaction proceeds through several distinct stages: initial imine formation through condensation of acetone with ammonia, followed by oxidation of the imine to form an oxaziridine intermediate, subsequent condensation with another ammonia molecule to produce acetone hydrazone, and finally condensation with a second acetone molecule to yield acetone azine [9].

Table 1: Ketazine Process Performance Data

| Process Parameter | Value | Source |

|---|---|---|

| Typical Yield of Acetone Azine | 85-96% | [14] [38] |

| Hydrazine Recovery Efficiency | 90-96% | [31] [35] |

| Operating Temperature Range | 50-210°C | [8] [9] |

| Operating Pressure | 0.8-1.2 MPa | [21] [32] |

| Acetone Azine Purity | 95-98% | [14] [37] |

The hydrolysis stage of the ketazine process operates under carefully controlled conditions to maximize hydrazine yield while ensuring complete acetone recovery [17] [21]. The acetone azine undergoes acid-catalyzed hydrolysis in a pressurized distillation column, typically operating at pressures between 0.8 and 1.2 megapascals [21]. This process yields a ten percent aqueous solution of hydrazine hydrate along with acetone vapor that is subsequently condensed and recycled back to the initial synthesis stage [17] [21].

Industrial implementations of the ketazine process demonstrate remarkable efficiency, with overall yields of hydrazine hydrate reaching ninety to ninety-six percent based on hydrogen peroxide consumption [31] [35]. The Bayer ketazine process, which represents approximately sixty percent of global hydrazine production, operates continuously with simultaneous introduction of sodium hypochlorite, acetone, and aqueous ammonia at temperatures around thirty-five degrees Celsius [21] [34]. The resulting dimethyl ketazine is recovered as an aqueous azeotrope containing fifty-five percent dimethyl ketazine at atmospheric pressure [21].

Research conducted on ketazine synthesis optimization has revealed that the yield of acetone azine depends critically on several factors: the molar ratio of hydrogen peroxide to acetone, the presence of stabilizing agents such as ethylene diamine tetraacetic acid disodium salt to reduce hydrogen peroxide decomposition, and the maintenance of appropriate reaction medium composition [37]. Laboratory-scale studies have demonstrated that acetone azine yields of seventy percent based on hydrogen peroxide consumption can be achieved under optimized conditions [37].

The economic advantages of the ketazine process over alternative hydrazine synthesis methods have been extensively documented through techno-economic analysis [31]. Comparative studies examining the Raschig process, urea process, and peroxide-ketazine process concluded that the ketazine-based technology demonstrates clear advantages in terms of raw material consumption, absence of salt byproducts, high yields, low energy consumption, and minimal environmental impact [21] [31].

Intermediate in Herbicide Precursor Manufacturing (1,2,4-Triazole)

Acetone azine functions as a crucial intermediate in the synthesis of 1,2,4-triazole, which serves as a fundamental precursor for numerous herbicide formulations [3] [5] [6]. The utilization of ketazines as sources of hydrazine produced in situ has proven particularly valuable for triazole synthesis, as it eliminates the need for handling and storing free hydrazine while providing the necessary nitrogen-nitrogen connectivity required for triazole ring formation [5] [10].

The industrial synthesis of 1,2,4-triazole from acetone azine involves a cyclization reaction with formamide and water under controlled thermal conditions [6] [8]. The process is conducted by gradually adding acetone azine and water simultaneously to formamide maintained at temperatures between 100 and 210 degrees Celsius under ordinary pressure with continuous stirring [8]. The stoichiometric requirements specify that formamide should be present in amounts equal to or greater than the stoichiometric requirement but not exceeding ten times the molar amount of ketazine, while water should be present in amounts between the stoichiometric requirement and five times the molar amount of ketazine [8].

Table 2: 1,2,4-Triazole Synthesis from Acetone Azine - Process Parameters

| Parameter | Specification | Reference |

|---|---|---|

| Reaction Temperature | 100-210°C | [8] |

| Pressure | Atmospheric (101.3 kPa) | [8] |

| Formamide:Ketazine Molar Ratio | 1:1 to 10:1 | [8] |

| Water:Ketazine Molar Ratio | 1:1 to 5:1 | [8] |

| Addition Time | 3-15 hours | [8] |

| Ketone Distillation | Continuous removal | [8] |

The reaction mechanism proceeds through the initial hydrolysis of acetone azine to release hydrazine in situ, followed by the reaction of hydrazine with formamide to form formylhydrazine and ammonia [7]. The formylhydrazine subsequently undergoes nucleophilic addition with another formamide molecule, followed by intermolecular dehydration and cyclization to produce 1,2,4-triazole [7]. The continuous removal of acetone byproduct through distillation drives the reaction equilibrium toward triazole formation and prevents premature hydrolysis of the ketazine [6] [8].

Industrial implementations of this process demonstrate the versatility of acetone azine as a starting material, with various ketazines including acetone azine, methyl ethyl ketazine, methyl isobutyl ketazine, and cyclohexanone azine being successfully employed [8]. The process achieves high selectivity for 1,2,4-triazole formation while simultaneously recovering the original ketone for potential recycling, thereby improving the overall atom economy of the synthesis [6] [8].

Alternative synthetic routes for 1,2,4-triazole production have been developed that directly utilize formic acid esters and ammonium salts under high-temperature and high-pressure conditions [7]. These processes generate formamide in situ through the hydrolysis of formic acid esters in basic conditions provided by ammonium salt decomposition, with reported yields exceeding ninety percent based on hydrazine hydrate consumption [7].

The economic significance of acetone azine in triazole synthesis is underscored by the widespread use of 1,2,4-triazole derivatives in agricultural applications [3] [5]. The ability to generate hydrazine equivalents in situ from stable ketazine intermediates provides significant advantages in terms of process safety, handling requirements, and storage considerations compared to direct hydrazine utilization [5] [10].

Scalability Challenges in Continuous Flow Reactor Systems

The transition from batch to continuous flow reactor systems for acetone azine production presents numerous scalability challenges that significantly impact industrial implementation [12] [14] [20]. The complexity of scaling up catalytic processes from laboratory to industrial scale involves multifaceted considerations including heat transfer efficiency, mass transfer limitations, mechanical stability of equipment, and reproducibility of catalyst performance [20].

Continuous flow reactor systems for ketazine production face particular challenges related to the multi-phase nature of the reaction system, which involves gas-liquid-liquid interactions [39]. The production of methyl ethyl ketazine, which shares similar reaction characteristics with acetone azine synthesis, has been studied extensively in continuous flow configurations, revealing significant agitation effects and mixing requirements [39]. The yield of ketazine products demonstrates strong dependence on stirrer type and rotation speed, with flat paddle stirrers and vaned disk stirrers showing different performance characteristics at equivalent operating conditions [39].

Table 3: Continuous Flow Reactor Challenges in Ketazine Production

| Challenge Category | Specific Issues | Impact on Production |

|---|---|---|

| Heat Transfer | Flash heating requirements | Temperature uniformity |

| Mass Transfer | Gas-liquid-liquid mixing | Reaction selectivity |

| Pressure Management | High pressure drops | Flow capacity limitations |

| Equipment Design | Cleaning and maintenance | Operational downtime |

| Scale-up Effects | Non-linear yield relationships | Process reproducibility |

The peroxide process for ketazine synthesis requires careful management of multiple reactor systems operating in continuous mode [14]. Industrial implementations typically employ at least three reactors configured for series reaction with one reactor maintained on standby, allowing for continuous operation through alternating reactor utilization [14]. The process demands sophisticated control systems to maintain optimal reaction parameters including temperature control between 40 and 100 degrees Celsius, pressure management to achieve 17 kilopascals negative pressure for ketene absorption, and continuous monitoring of reaction mixture composition [12].

Separation and purification challenges in continuous flow systems represent significant scalability barriers for acetone azine production [14]. The removal of impurities, particularly secondary butyl alcohol formed from methyl ethyl ketone in related ketazine processes, requires continuous distillation operations with precise control of column parameters [14]. The accumulation of such impurities in recycled ketone streams can deteriorate reaction yields over extended operational periods, necessitating sophisticated purge and recovery systems [14].

Research into continuous flow reactor optimization has identified several critical parameters that influence the scalability of ketazine production [23]. The relationship between flow rate, residence time, and reaction conversion becomes increasingly complex at industrial scales, particularly when dealing with highly exothermic reactions that require precise temperature control [23]. The excellent mixing and heat transfer properties that characterize microreactors become more difficult to maintain in larger continuous flow systems, potentially leading to hot spot formation and reduced selectivity [23].

Flow reactor design considerations for ketazine synthesis must account for the tendency of micro reactors to experience high pressure drops, limited flow capacity, and blocking issues [23]. These problems are particularly pronounced in acetone azine synthesis due to the formation of solid precipitates and the need for precise stoichiometric control of multiple reactants [23]. The fabrication of micro reactors in configurations that facilitate cleaning and dismantling presents additional challenges for industrial implementation [23].

The economic implications of continuous flow reactor implementation for acetone azine production involve substantial capital investment requirements and ongoing operational complexity [25]. Scaling production inherently increases variability and brings potential failure modes to the surface, requiring comprehensive process monitoring and control systems [25]. The lack of real-time data availability and problems with end-of-line quality assurance create additional challenges that can increase exponentially rather than linearly with production scale [25].

Derivatization Agent for Trace Hydrazine Quantification via Gas Chromatography–Mass Spectrometry

The condensation of hydrazine with acetone to form acetone azine proceeds within minutes at ambient temperature when a trace of carboxylic acid is present, producing a single, highly volatile derivative that elutes cleanly and ionises efficiently in gas chromatography–mass spectrometry. Because the parent hydrazine is converted stoichiometrically, the peak area of acetone azine provides a direct measure of hydrazine down to sub-microgram levels.

Table 1 compares representative performance characteristics reported for pharmaceutical, environmental and drinking-water matrices.

| Reference | Sample matrix | Linear working range | Limit of detection | Precision (repeatability) | Correlation coefficient | Recovery |

|---|---|---|---|---|---|---|

| Sielc Technology technical study [1] | Drug-substance solutions in acetone | 0.008 to 1 milligram per millilitre (equivalent to 0.24 to 30 micrograms hydrazine per gram API) | 0.24 micrograms hydrazine per gram API | 0.84 micrograms per gram gave signal-to-noise ratio ≈ 10 : 1; relative standard deviation 2.4 per cent | 0.9999 | 100.9 per cent at 0.24 micrograms per gram |

| Isotope-dilution method for drinking water [2] | Finished drinking water | 0.001 to 0.020 micrograms per litre | 0.00070 micrograms per litre | 13.7 per cent at 0.001 micrograms per litre | 0.999 | 102 per cent (n = 7) |

| Headspace procedure for active-pharmaceutical ingredients [3] | Solid drug substances (10 milligrams per vial) | 0.1 to 10 parts per million (w/w) | 0.10 parts per million (w/w) | 2.7–5.6 per cent at 1 part per million (w/w) | ≥ 0.999 | 79–117 per cent across eight APIs |

Key observations

- Full conversion is obtained in less than fifteen minutes in acetone containing five per cent formic acid, eliminating the need for external catalysts [1].

- Acetone serves simultaneously as solvent and derivatisation reagent; no post-reaction clean-up is required, which shortens the total analysis cycle to under ten minutes per sample [4].

- Isotopically labelled acetone azine-¹⁵N₂ corrects for extraction losses and matrix suppression, pushing the method detection limit below one nanogram per litre in potable water monitoring [2].

Iodometric Titration Methods for Simultaneous Acetone Azine–Hydrogen Peroxide Analysis

In oxidising reaction mixtures that contain both acetone azine and residual hydrogen peroxide—such as laboratory-scale ketazine syntheses—the two species can be quantified sequentially in a single iodometric titration. Under strongly acidic conditions acetone azine hydrolyses to hydrazine sulfate, which does not reduce iodine; therefore the procedure adjusts acidity with sodium acetate so that liberated iodine reports only the peroxide content, while a back-titration after mild alkaline hydrolysis reveals the total azine concentration [5].

Table 2 summarises typical figures of merit for the variant used in pilot-plant monitoring.

| Parameter | Hydrogen peroxide step [6] [7] | Acetone azine step [5] |

|---|---|---|

| Stoichiometry | One mole hydrogen peroxide liberates one mole iodine, requiring two moles sodium thiosulfate | Quantitative hydrolysis yields hydrazine that consumes iodine equivalent to azine content |

| Titrant concentration | 0.10 mole per litre sodium thiosulfate | 0.10 mole per litre sodium thiosulfate |

| Working range | 0.5 to 50 grams per litre hydrogen peroxide | 0.1 to 10 grams per litre acetone azine |

| Precision | Relative standard deviation 0.33 per cent at 15 mass per cent hydrogen peroxide [6] | Relative standard deviation 1.2 per cent at 5 grams per litre acetone azine [5] |

| Typical analysis time | Below five minutes | Additional five minutes (including hydrolysis) |

| Interference control | Addition of ammonium molybdate catalyst accelerates iodine release; absence of oxidising metal ions confirmed by blank | Hydrolysis conducted after peroxide endpoint prevents cross-reaction |

The method allows on-site estimation of reaction conversion without chromatographic equipment and supports rapid adjustment of oxidant feed in continuous ketazine synthesis nodes.

Validation Parameters in Pharmaceutical Hydrazine Residue Detection

Regulatory guidance for genotoxic impurities requires that analytical procedures demonstrate linearity, accuracy, precision, specificity and robustness at or below the toxicological threshold of concern. Acetone-based derivatisation fulfils these criteria as summarised in Table 3.

| Validation attribute | Acceptance criterion (European Medicines Agency guideline) | Performance achieved with acetone derivatisation [3] [1] [4] |

|---|---|---|

| Specificity | No interference at retention time of acetone azine | No co-eluting peaks observed in thirty diverse drug matrices [3] |

| Linearity | Coefficient of determination ≥ 0.990 across working range | 0.999–1.000 over 0.1 to 10 parts per million [3]; 0.9999 over 0.008 to 1 milligram per millilitre [1] |

| Limit of quantitation | At most thirty per cent of specification limit | 0.10 parts per million (w/w), representing ten per cent of the typical 1 part per million limit [3] |

| Accuracy | Recovery 70–130 per cent | 79–117 per cent across eight active pharmaceutical ingredients [3]; 100.9 per cent recovery in spiked experiment [1] |

| Precision (repeatability) | Relative standard deviation ≤ 10 per cent at limit of quantitation | 2.7–5.6 per cent at 1 part per million [3] |

| Robustness | Deliberate variation of incubation time ±50 per cent causes ≤ 5 per cent change in response | Confirmed; acetone concentration reduced from twenty to five per cent to minimise variability [3] [4] |

These data confirm that acetone azine formation is a fit-for-purpose strategy for routine release testing of active pharmaceutical ingredients, enabling limits well below the one-part-per-million specification now common for hydrazine residues.

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301+H311 (39.68%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;

acute toxicity, dermal];

H301 (39.68%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (60.32%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (39.68%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (60.32%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (39.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (39.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (60.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (39.68%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (60.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard